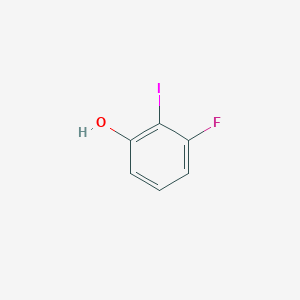

3-Fluoro-2-iodophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FIO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWGAGHBXFURTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464778 | |

| Record name | 3-Fluoro-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863870-85-3 | |

| Record name | 3-Fluoro-2-iodophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863870-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-2-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoro-2-iodophenol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic strategies for obtaining 3-fluoro-2-iodophenol, a valuable substituted phenol derivative used as a building block in the development of novel pharmaceutical agents and other complex organic molecules. This document delves into the mechanistic underpinnings of the primary synthetic routes, offers detailed experimental protocols, and addresses critical safety considerations.

Introduction

This compound (CAS No: 863870-85-3) is an aromatic compound featuring a hydroxyl, a fluorine, and an iodine substituent on the benzene ring.[1][2] The unique electronic properties and steric environment created by this substitution pattern make it a versatile intermediate in organic synthesis. The presence of three different functional groups offers multiple reaction sites for further elaboration, enabling the construction of complex molecular architectures. This guide will focus on the two most viable synthetic approaches to this molecule: Electrophilic Aromatic Substitution and Directed ortho-Metalation.

Strategic Approaches to Synthesis

The synthesis of this compound presents a significant regioselectivity challenge. The starting material, 3-fluorophenol, possesses two activating groups—the hydroxyl (-OH) and the fluorine (-F)—that direct incoming electrophiles to the ortho and para positions. The hydroxyl group is a powerful activating group, while the fluorine atom is a moderately deactivating yet ortho, para-directing group.[3][4] This creates a competition between the C2, C4, and C6 positions for electrophilic attack.

Electrophilic Aromatic Substitution: A Battle for Position

Electrophilic aromatic substitution (EAS) is a fundamental reaction in organic chemistry for the functionalization of aromatic rings.[5] In the context of synthesizing this compound, the goal is to introduce an iodine atom at the C2 position of 3-fluorophenol.

Mechanism and Regioselectivity:

The EAS mechanism involves the attack of the electron-rich aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity.[2] The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.

For 3-fluorophenol:

-

The hydroxyl group is a strong activating, ortho, para-director.

-

The fluorine atom is a deactivating, yet ortho, para-director due to a combination of its strong inductive electron-withdrawing effect and its ability to donate a lone pair of electrons through resonance.

The interplay of these directing effects makes achieving high regioselectivity for the C2 position challenging. The C4 and C6 positions are also activated, and mixtures of isomers are often obtained.

Common Iodinating Systems:

Several reagent systems can be employed for the iodination of phenols, each with its own advantages and disadvantages in terms of reactivity and regioselectivity.

-

N-Iodosuccinimide (NIS) with an Acid Catalyst: This is a widely used method for the iodination of activated aromatic rings.[6][7][8] The acid, typically trifluoroacetic acid (TFA), protonates NIS, increasing the electrophilicity of the iodine atom.[7] While effective for iodination, controlling the ortho/para selectivity can be difficult.[9]

-

Iodine with an Oxidizing Agent: Molecular iodine (I₂) itself is not a potent electrophile.[10] Therefore, an oxidizing agent such as hydrogen peroxide (H₂O₂), nitric acid, or a persulfate salt is often used to generate a more reactive iodine species, such as the iodonium ion (I⁺).[5][11][12]

Challenges:

The primary drawback of the electrophilic aromatic substitution approach for the synthesis of this compound is the potential for the formation of a mixture of regioisomers, including 3-fluoro-4-iodophenol and 3-fluoro-6-iodophenol, which can be difficult to separate.

Directed ortho-Metalation (DoM): A Precision Approach

Directed ortho-metalation (DoM) offers a powerful and highly regioselective strategy for the functionalization of the position ortho to a directing metalation group (DMG).[13][14] This method overcomes the regioselectivity issues often encountered in classical electrophilic aromatic substitution.

Mechanism of Directed ortho-Metalation:

The DoM strategy involves a three-step sequence:[13][15]

-

Protection and Direction: The acidic proton of the hydroxyl group in 3-fluorophenol is first protected with a suitable directing metalation group (DMG). This is necessary to prevent the highly basic organolithium reagent from simply deprotonating the phenol. The DMG, which typically contains a heteroatom with lone pairs (e.g., oxygen or nitrogen), then serves to coordinate the organolithium reagent.

-

ortho-Lithiation: A strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), is used to deprotonate the most acidic proton on the aromatic ring. Due to the coordinating effect of the DMG, this deprotonation occurs selectively at the adjacent ortho position (C2).

-

Electrophilic Quench: The resulting aryllithium intermediate is then treated with an electrophile, in this case, molecular iodine (I₂), which installs the iodine atom at the C2 position.

-

Deprotection: The protecting group is then removed to yield the final product, this compound.

The choice of the directing group is critical for the success of this strategy. A good DMG should be easily installed, effectively direct the lithiation, be stable to the reaction conditions, and be readily removed. For phenols, common protecting groups that also function as DMGs include methoxymethyl (MOM), tetrahydropyranyl (THP), and carbamate groups.[16]

Directed ortho-Metalation Workflow

Experimental Protocols

Protocol 1: Synthesis of this compound via Directed ortho-Metalation

This protocol outlines a general procedure based on the principles of directed ortho-metalation, utilizing a methoxymethyl (MOM) ether as the protecting/directing group.

Step 1: Protection of 3-Fluorophenol as its MOM Ether

-

To a solution of 3-fluorophenol (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 eq.). Caution: MOM-Cl is a carcinogen. Handle with extreme care in a well-ventilated fume hood.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the MOM-protected 3-fluorophenol.

Step 2: Directed ortho-Metalation and Iodination

-

Dissolve the MOM-protected 3-fluorophenol (1.0 eq.) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.1 eq., typically as a solution in hexanes) dropwise via syringe. Caution: n-BuLi is pyrophoric and reacts violently with water. Handle with extreme care.[17]

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

In a separate flask, prepare a solution of iodine (I₂) (1.2 eq.) in anhydrous THF.

-

Slowly add the iodine solution to the aryllithium solution at -78 °C.

-

Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any excess iodine.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the MOM-protected this compound.

Step 3: Deprotection to Yield this compound

-

Dissolve the MOM-protected this compound (1.0 eq.) in a suitable solvent such as methanol or a mixture of THF and water.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

-

Stir the reaction at room temperature or gently heat to 40-50 °C until the deprotection is complete as monitored by TLC.

-

Neutralize the reaction mixture with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the final product by flash column chromatography or recrystallization to obtain pure this compound.

| Reaction | Typical Reagents and Conditions | Typical Yield |

| Protection (MOM) | 3-Fluorophenol, MOM-Cl, DIPEA, DCM, 0 °C to rt | >90% |

| ortho-Iodination | MOM-protected 3-fluorophenol, n-BuLi, I₂, THF, -78 °C | 70-85% |

| Deprotection | MOM-protected product, HCl, Methanol, rt | >90% |

Characterization of this compound

Accurate characterization of the final product is crucial to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with characteristic coupling patterns influenced by the fluorine and iodine substituents. The phenolic proton will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show six signals for the aromatic carbons, with the carbon atoms attached to fluorine and iodine exhibiting characteristic chemical shifts and coupling to fluorine.[18][19][20]

-

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of the compound (238.00 g/mol ).[1] The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be evident.

-

Safety Considerations

The synthesis of this compound involves the use of hazardous materials, and all procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

3-Fluorophenol: Toxic if swallowed, harmful in contact with skin, and causes severe skin and eye irritation.[23][24][25]

-

n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air) and reacts violently with water. It is highly corrosive and can cause severe burns.[17] Must be handled under an inert atmosphere.

-

Iodine (I₂): Harmful if inhaled or swallowed and can cause skin and eye irritation.

-

Chloromethyl methyl ether (MOM-Cl): A known carcinogen. All handling must be performed in a certified chemical fume hood with appropriate engineering controls.

-

This compound: While specific toxicity data is limited, it should be handled with care as a potentially hazardous chemical.[1]

Conclusion

The synthesis of this compound is a challenging yet achievable task for the experienced synthetic chemist. While electrophilic aromatic substitution offers a direct approach, the lack of predictable regioselectivity makes it less ideal for obtaining the pure ortho-isomer. The directed ortho-metalation strategy, although requiring additional protection and deprotection steps, provides a highly regioselective and reliable route to the desired product. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, purity needs, and available resources. Careful planning, adherence to safety protocols, and thorough characterization of the final product are paramount for success.

References

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material. Retrieved from [Link]

-

Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group, Scripps Research. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Directed ortho metalation. Retrieved from [Link]

-

Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group, Scripps Research. Retrieved from [Link]

-

Myers, A. G. (n.d.). ortho metalation. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

-

Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution – The Mechanism. Retrieved from [Link]

- Schlosser, M., & Mongin, F. (2004). Directed ortho-Lithiation of Substituted Benzenes. In The Chemistry of Organolithium Compounds (pp. 539-623). John Wiley & Sons, Ltd.

- Bakker, J. M., et al. (2021). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. Physical Chemistry Chemical Physics, 23(1), 183-191.

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

-

Wikipedia. (2023, November 29). Electrophilic halogenation. Retrieved from [Link]

- Olsson, R. I., & Unelius, C. R. (2010). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Tetrahedron Letters, 51(39), 5156-5158.

-

Organic Chemistry Portal. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Retrieved from [Link]

- Bakker, J. M., et al. (2022). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. Physical Chemistry Chemical Physics, 24(1), 183-191.

- Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048.

- Matveeva, E. D., et al. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 26(16), 4983.

- Pop, A., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(18), 4215.

- Reva, I., et al. (2022).

-

Organic Chemistry with Victor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

-

Soderberg, T. (2022, October 4). 7.5: Directing Effects. Chemistry LibreTexts. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- van der Veen, J. A. A., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Dalton Transactions, 42(41), 14736-14744.

- Lee, E., & Hooker, J. M. (2016). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. Organic Letters, 18(1), 132-135.

- van der Veen, J. A. A., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Dalton Transactions, 42(41), 14736-14744.

-

McMurry, J. (2024, October 4). 16.2: Other Aromatic Substitutions. Chemistry LibreTexts. Retrieved from [Link]

- Google Patents. (n.d.). EP2394984A1 - Process for the iodination of phenolic derivatives.

- Borah, A. J., et al. (2022). Regioselective ortho halogenation of N-aryl amides and ureas via oxidative halodeboronation: harnessing boron. Chemical Science, 13(12), 3465-3471.

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

- Simanungkalit, S. P., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

- Snieckus, V., & Miah, M. A. J. (2013). The Directed ortho Metallation–Cross-Coupling Fusion: Development and Application in Synthesis.

- Singh, R., & Singh, O. V. (2015). ChemInform Abstract: Regioselective Iodination of Flavonoids by N-Iodosuccinimide under Neutral Conditions. ChemInform, 46(31).

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound | 863870-85-3 [m.chemicalbook.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

- 12. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]

- 13. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 14. baranlab.org [baranlab.org]

- 15. uwindsor.ca [uwindsor.ca]

- 16. researchgate.net [researchgate.net]

- 17. arkat-usa.org [arkat-usa.org]

- 18. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 19. organicchemistrydata.org [organicchemistrydata.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. 3-Fluorophenol(372-20-3) IR Spectrum [m.chemicalbook.com]

- 23. fishersci.com [fishersci.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. echemi.com [echemi.com]

An In-depth Technical Guide to 3-Fluoro-2-iodophenol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Strategic Importance

3-Fluoro-2-iodophenol is a halogenated aromatic compound that serves as a highly versatile and valuable building block in modern organic synthesis. Its strategic importance stems from the unique arrangement of three distinct functional groups on a benzene ring: a hydroxyl (-OH) group, a fluorine (-F) atom, and an iodine (-I) atom. This specific ortho/meta substitution pattern provides a scaffold with multiple, selectively addressable reactive sites. The presence of both a stable fluorine atom and a highly reactive carbon-iodine bond makes this molecule a key intermediate in the synthesis of complex pharmaceuticals and advanced materials.[1] This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and applications, offering field-proven insights for laboratory and development settings.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is the first step in its effective application. The molecule's structure and key data points are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄FIO | [2][3][4] |

| Molecular Weight | 238.00 g/mol | [2][4] |

| Monoisotopic Mass | 237.92909 Da | [2][3] |

| Appearance | Grey low-melting solid | [4] |

| CAS Number | 863870-85-3 | [2][5] |

| Predicted pKa | 7.52 ± 0.10 | [2] |

| Predicted XLogP3-AA | 2.3 | [2][3] |

| Topological Polar Surface Area | 20.2 Ų | [2] |

The presence of the electron-withdrawing fluorine atom is predicted to increase the acidity (lower the pKa) of the phenolic proton compared to phenol itself.[1]

Synthesis and Manufacturing: A Directed Metalation Approach

While various synthetic routes can be envisioned, a common and regioselective strategy for preparing this compound involves a directed ortho-metalation (DoM) protocol starting from 3-fluorophenol. This approach offers precise control over the position of iodination.

Conceptual Workflow for Synthesis

The process leverages a Directed Metalation Group (DMG) to activate a specific C-H bond for deprotonation and subsequent reaction with an electrophile (in this case, iodine).

Caption: Directed ortho-Metalation synthesis workflow.

Detailed Experimental Protocol (Exemplary)

-

Protection: To a solution of 3-fluorophenol in an appropriate aprotic solvent (e.g., THF), add a base (e.g., NaH) at 0 °C. Once deprotonation is complete, add a suitable protecting group that also functions as a DMG, such as diethylcarbamoyl chloride. Allow the reaction to warm to room temperature and stir until completion.

-

Metalation: Cool the solution of the protected 3-fluorophenol to -78 °C. Slowly add a strong lithium base, such as s-butyllithium (s-BuLi) or t-butyllithium (t-BuLi). The DMG directs the deprotonation specifically to the C2 position, activated by both the DMG and the adjacent fluorine atom.[1]

-

Iodination: While maintaining the low temperature, add a solution of iodine (I₂) in THF. The iodine acts as an electrophile, quenching the lithiated intermediate to form the C-I bond.

-

Work-up and Deprotection: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). The crude protected product can then be deprotected under basic conditions (e.g., refluxing with NaOH) to yield this compound.

-

Purification: The final product is purified using standard techniques such as column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its functional groups. This allows for sequential, controlled modifications, making it a prime precursor for complex molecular architectures.

Interplay of Functional Groups

The electronic properties of the three substituents dictate the molecule's reactivity profile.

Sources

An In-depth Technical Guide to 3-Fluoro-2-iodophenol (CAS No. 863870-85-3): Synthesis, Characterization, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-2-iodophenol, a versatile synthetic building block with significant applications in medicinal chemistry and materials science. The unique trifunctional substitution pattern of a nucleophilic hydroxyl group, a strategically positioned fluorine atom, and a reactive iodine atom offers a powerful platform for a variety of chemical transformations. This guide details a proposed synthetic route via directed ortho-metalation, outlines expected characterization data, and explores its utility in key cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. The information presented herein is intended to serve as a practical resource for researchers engaged in synthetic organic chemistry and drug discovery, facilitating the strategic incorporation of this valuable scaffold into novel molecular architectures.

Introduction: The Strategic Advantage of this compound in Synthesis

Halogenated phenols are a cornerstone of modern organic synthesis, offering a rich tapestry of reactivity and physicochemical properties that can be fine-tuned by the nature and position of the halogen substituents.[1] this compound (CAS No. 863870-85-3) emerges as a particularly valuable synthon due to the orthogonal reactivity of its functional groups. The presence of an electron-withdrawing fluorine atom can increase the acidity of the phenolic proton, while the carbon-iodine bond, being relatively weak, serves as an excellent leaving group in a multitude of cross-coupling reactions.[2] This unique combination of a stable fluorine atom and a reactive iodine atom on the same phenolic ring allows for sequential and selective chemical modifications, a highly desirable attribute in the multi-step synthesis of complex molecules.[2]

The strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, improve bioavailability, and modulate the electronic properties of the molecule.[3] Concurrently, the iodo group provides a versatile handle for the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the exploration of structure-activity relationships (SAR) during drug development. This guide will delve into the practical aspects of utilizing this compound, from its synthesis to its application in the generation of novel chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are critical for planning synthetic transformations, purification, and for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Reference |

| CAS Number | 863870-85-3 | [1] |

| Molecular Formula | C₆H₄FIO | [1] |

| Molecular Weight | 238.00 g/mol | [1] |

| Appearance | Grey Low-Melting Solid | [4] |

| pKa (Predicted) | 7.52 ± 0.10 | [1] |

| Monoisotopic Mass | 237.92909 Da | [5] |

| XLogP3-AA (Predicted) | 2.3 | [1] |

Synthesis of this compound: A Proposed Protocol via Directed ortho-Metalation

A proposed multi-step synthesis is detailed below.

Protection of 3-Fluorophenol

The initial step involves the protection of the phenolic hydroxyl group with a robust DMG. A diethylcarbamate group is an excellent choice as it is a strong directing group and can be readily cleaved under basic conditions.

Protocol:

-

To a solution of 3-fluorophenol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq) at 0 °C.

-

Slowly add diethylcarbamoyl chloride (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford O-(3-Fluorophenyl) diethylcarbamate.

Directed ortho-Metalation and Iodination

With the DMG in place, the crucial ortho-lithiation and subsequent iodination can be performed. The choice of a strong, non-nucleophilic base is critical for efficient deprotonation.

Protocol:

-

To a solution of O-(3-Fluorophenyl) diethylcarbamate (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add sec-butyllithium (s-BuLi) (1.1 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Add a solution of iodine (I₂) (1.2 eq) in anhydrous THF dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield O-(3-Fluoro-2-iodophenyl) diethylcarbamate.

Deprotection

The final step is the removal of the diethylcarbamate protecting group to unveil the desired this compound.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3-difluoroallyl sulfonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. PubChemLite - this compound (C6H4FIO) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Physical Properties of 3-Fluoro-2-iodophenol

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated phenols serve as indispensable building blocks for the synthesis of complex molecular architectures. 3-Fluoro-2-iodophenol (CAS No. 863870-85-3) is a particularly valuable reagent, offering a unique combination of reactive sites that allow for selective and sequential chemical modifications.[1] Its structure, featuring a phenolic hydroxyl group, a fluorine atom, and an iodine atom, provides a scaffold for developing novel therapeutics. The strategic inclusion of a fluorine atom can enhance metabolic stability and bioavailability, while the carbon-iodine bond provides a highly reactive handle for advanced cross-coupling reactions.[1][2]

This technical guide offers an in-depth exploration of the core physical properties of this compound. It is designed for researchers, scientists, and drug development professionals, providing not only established data but also field-proven experimental protocols for the empirical validation of these characteristics. The methodologies described herein are fundamental to confirming the identity, purity, and suitability of this compound for downstream applications.

Compound Profile and Core Physicochemical Data

A comprehensive understanding of a compound begins with its fundamental identifiers and computed properties. These data points are critical for laboratory information management, computational modeling, and safety assessments. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 863870-85-3 | [1][3][4] |

| Molecular Formula | C₆H₄FIO | [3][4][5] |

| Molecular Weight | 238.00 g/mol | [3][4] |

| Physical Form | Grey, Low-Melting Solid | [4] |

| Predicted pKa | 7.52 ± 0.10 | [3] |

| Predicted XLogP | 2.3 | [3][5] |

| InChI Key | XHWGAGHBXFURTC-UHFFFAOYSA-N | [1][3][5] |

In-Depth Analysis of Physical Properties

Molecular Structure and State

This compound is a substituted aromatic compound. Commercially available batches are typically described as a grey, low-melting solid, indicating that its melting point is near or slightly above standard ambient temperature.[4] The presence of both an electron-donating hydroxyl group and electron-withdrawing halogen substituents creates a unique electronic profile that governs its reactivity and physical behavior.[1]

Melting Point

The melting point is a critical indicator of a crystalline solid's purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[6] While a specific melting point for this compound is not widely published, its description as a "low-melting solid" suggests it can be precisely determined using standard laboratory techniques.[4]

Boiling Point

The boiling point—the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure—is another fundamental physical property.[7] Given the compound's solid state at room temperature, its boiling point is expected to be significantly higher and would likely need to be measured under reduced pressure to avoid decomposition. Experimental determination for non-volatile solids is often impractical; however, methods exist for small sample volumes.[8]

Solubility Profile

Solubility dictates the choice of solvents for reactions, purification, and formulation. The "like dissolves like" principle suggests that this compound, with its polar phenolic group and nonpolar iodinated benzene ring, will exhibit partial solubility in both polar and nonpolar solvents.[9] Its solubility in aqueous solutions is expected to be pH-dependent due to the acidic nature of the phenolic proton.

Acidity (pKa)

The pKa is a measure of a compound's acidity. The predicted pKa of 7.52 for this compound is influenced by the electron-withdrawing effects of the fluorine and iodine atoms, which stabilize the corresponding phenoxide anion, making it more acidic than phenol (pKa ≈ 10).[3] This property is crucial in drug design, as it affects a molecule's charge state at physiological pH, influencing its ability to cross cell membranes and interact with biological targets.

Workflow for Physical Property Characterization

A systematic approach is essential for the accurate characterization of a chemical compound. The following workflow outlines the logical sequence of experiments to determine the key physical properties of this compound.

Caption: Logical workflow for the physical characterization of this compound.

Experimental Protocols for Property Determination

The following sections provide detailed, step-by-step methodologies for the experimental determination of the primary physical properties of this compound.

Protocol 1: Melting Point Determination (Capillary Method)

This method remains the gold standard for determining the melting point of a solid organic compound due to its simplicity and accuracy.[10]

Caption: Experimental workflow for melting point determination.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle. This ensures uniform heat distribution.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end gently on a hard surface to compact the sample to a height of 2-3 mm.[11]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., DigiMelt or Mel-Temp).[12]

-

Approximate Determination (Optional but Recommended): Perform a rapid heating run (10-20 °C/min) to find an approximate melting range. This saves time during the precise measurement.[6][12]

-

Precise Determination: Using a fresh sample, heat the block rapidly to about 20 °C below the approximate melting point. Then, reduce the heating rate to a slow ramp of 1-2 °C per minute.

-

Data Recording: Record two temperatures: T_start, the temperature at which the first drop of liquid appears, and T_end, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as this range.

Expert Insight: A slow heating rate is paramount for accuracy. It allows the system to reach thermal equilibrium, ensuring that the temperature read by the thermometer accurately reflects the temperature of the sample. A sharp melting range (e.g., < 1°C) is a strong indicator of high purity.[11]

Protocol 2: pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly reliable method for determining the pKa of weak acids by monitoring pH changes during neutralization.[13]

Methodology:

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent, such as a water/ethanol mixture to ensure solubility. Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Apparatus Setup: Place the acidic solution in a beaker with a magnetic stir bar. Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10) and immerse the electrode in the sample solution.

-

Titration: Position a burette containing the standardized NaOH solution above the beaker. Begin stirring the solution.

-

Data Collection: Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Data Analysis: Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis). This will generate a sigmoidal titration curve.

-

pKa Calculation:

-

Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point).

-

Determine the volume of NaOH required to reach the half-equivalence point (exactly half the volume needed to reach the equivalence point).

-

The pH of the solution at the half-equivalence point is equal to the pKa of the acid.[14]

-

Expert Insight: This method relies on the Henderson-Hasselbalch equation. At the half-equivalence point, the concentration of the acid ([HA]) is equal to the concentration of its conjugate base ([A⁻]). At this point, the logarithmic term in the equation becomes log(1), which is zero, thus pH = pKa.[15][16]

Protocol 3: Solubility Determination (Shake-Flask Method)

The shake-flask method is a traditional and robust technique for measuring the equilibrium solubility of a compound in a given solvent.[17]

Methodology:

-

System Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent (e.g., water, ethanol, octanol) in a sealed flask or vial. The presence of undissolved solid is necessary to ensure saturation is achieved.[17]

-

Equilibration: Agitate the flask at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker bath is ideal.

-

Phase Separation: Allow the mixture to stand without agitation for the solid to settle. Carefully withdraw a sample of the supernatant liquid, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.

-

Concentration Analysis: Determine the concentration of the dissolved this compound in the filtered sample using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Solubility Calculation: Express the solubility as the mass of solute per volume of solvent (e.g., mg/mL or g/L) or in molar terms (mol/L).[18]

Expert Insight: Temperature control is the most critical parameter in this experiment, as solubility is highly temperature-dependent.[18] Repeating the measurement at different time points (e.g., 24h, 48h, 72h) can validate that true equilibrium has been reached.

Safety, Handling, and Storage

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[19]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.[19] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[19]

Applications in Research and Drug Development

The true value of this compound lies in its synthetic versatility. The carbon-iodine bond is significantly weaker than carbon-fluorine, -chlorine, or -bromine bonds, making it exceptionally reactive in palladium-catalyzed cross-coupling reactions.[2] This allows for the selective formation of new carbon-carbon and carbon-heteroatom bonds at the C2 position. It is a key building block in:

-

Suzuki-Miyaura Couplings: To form biaryl structures.[1]

-

Sonogashira Couplings: For synthesizing substituted alkynes and constructing complex ring systems like benzofurans.[1]

-

Buchwald-Hartwig Amination: To create substituted aniline derivatives.

These reactions are fundamental in pharmaceutical synthesis, enabling the rapid diversification of molecular scaffolds to explore structure-activity relationships (SAR) in drug discovery programs.[2][20]

Conclusion

This compound is a valuable chemical intermediate with a distinct set of physical properties that underpin its utility in scientific research. Its solid form, moderate acidity, and differential reactivity at its functional groups make it a versatile tool for synthetic chemists. While many of its properties can be predicted computationally, the empirical validation through the standardized protocols detailed in this guide is essential for ensuring the quality, purity, and consistency required for high-level research and development. Adherence to these rigorous experimental methods and safety precautions will enable scientists to confidently utilize this powerful building block in the creation of next-generation pharmaceuticals and advanced materials.

References

(Please note: The following list is a compilation of sources used for this guide. URLs are provided for verification.)

-

Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

Wolthuis, E., et al. (1972). Determination of solubility: A laboratory experiment. Journal of Chemical Education. Retrieved from [Link]

-

Giesen, J. M., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. Retrieved from [Link]

-

University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Scribd. (n.d.). 02 Exp 1 Boiling Point Determination. Retrieved from [Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

Pasadena City College. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

JoVE. (2020). Video: Boiling Points - Procedure. Retrieved from [Link]

-

Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. Retrieved from [Link]

-

Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H4FIO). Retrieved from [Link]

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

-

SlideShare. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

BYJU'S. (n.d.). How to calculate pKa. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

YouTube. (2013). Lab 13.2 - Determining Solubility. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. PubChemLite - this compound (C6H4FIO) [pubchemlite.lcsb.uni.lu]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. scribd.com [scribd.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. education.com [education.com]

- 10. westlab.com [westlab.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. byjus.com [byjus.com]

- 15. ulm.edu [ulm.edu]

- 16. pennwest.edu [pennwest.edu]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 19. fishersci.com [fishersci.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Molecular Structure and Synthesis of 3-Fluoro-2-iodophenol

Abstract

This technical guide provides a comprehensive analysis of 3-fluoro-2-iodophenol (CAS No. 863870-85-3), a trifunctional aromatic compound of significant interest in medicinal chemistry and advanced organic synthesis.[1][2] We delve into the nuanced interplay of its hydroxyl, fluorine, and iodine substituents, which dictates its unique reactivity and makes it a valuable building block for the construction of complex molecular architectures. This document details a robust synthetic protocol via directed ortho-metalation, provides a thorough structural elucidation based on spectroscopic principles, and discusses the compound's broader significance for researchers, scientists, and drug development professionals.

Introduction: A Molecule of Strategic Importance

This compound is a halogenated phenol whose strategic value lies in the distinct chemical functionalities presented by its three substituents. The phenolic hydroxyl group serves as a proton donor and a handle for etherification or esterification. The fluorine atom, a common feature in modern pharmaceuticals, can enhance metabolic stability and binding affinity through its potent electron-withdrawing inductive effect.[3] The carbon-iodine bond is the most reactive site for transition metal-catalyzed cross-coupling reactions, offering a chemoselective avenue for C-C and C-heteroatom bond formation.[3] This trifecta of functionalities makes this compound a highly versatile precursor, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.

Synthesis of this compound: A Directed Metalation Approach

The regioselective introduction of an iodine atom ortho to the hydroxyl group of 3-fluorophenol presents a synthetic challenge due to the competing directing effects of the hydroxyl and fluoro substituents. A highly effective and regioselective method is the directed ortho-metalation (DoM) of a protected 3-fluorophenol. The following protocol is based on established principles of DoM using a carbamate directing group.

Rationale for the Synthetic Strategy

The diethylcarbamate group (-OCONEt₂) is a powerful directed metalation group (DMG). It coordinates to an organolithium base, such as sec-butyllithium, delivering the base to the adjacent ortho position for deprotonation. In the case of 3-fluorophenol, the fluorine atom at the 3-position further acidifies the C2 proton, facilitating regioselective lithiation at the desired position, overcoming the directing effects of the fluorine and the protected hydroxyl group.[3] Subsequent quenching with an iodine electrophile yields the desired 2-iodo product.

Experimental Protocol: Two-Step Synthesis

Step 1: Protection of 3-Fluorophenol

-

To a stirred solution of 3-fluorophenol (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (Argon), add sodium hydride (1.1 eq., 60% dispersion in mineral oil).

-

Allow the mixture to stir for 20 minutes at 0 °C, then warm to room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add diethylcarbamoyl chloride (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 3-fluorophenyl diethylcarbamate.

Step 2: Directed ortho-Iodination and Deprotection

-

To a solution of 3-fluorophenyl diethylcarbamate (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add sec-butyllithium (1.2 eq., solution in cyclohexanes) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add a solution of iodine (1.3 eq.) in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature.

-

Quench the reaction with a saturated aqueous sodium thiosulfate solution.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude intermediate is then subjected to basic hydrolysis. Dissolve the residue in methanol and add an aqueous solution of sodium hydroxide (5 M).

-

Heat the mixture to reflux for 4 hours.

-

Cool to room temperature and acidify with 2 M HCl until the pH is approximately 2-3.

-

Extract the product with ethyl acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the final product by flash column chromatography to yield this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Structural Elucidation and Spectroscopic Analysis

Physicochemical Properties

| Property | Value/Description | Source |

| CAS Number | 863870-85-3 | [1][2][4] |

| Molecular Formula | C₆H₄FIO | [1][2][4] |

| Molecular Weight | 238.00 g/mol | [1][2][4] |

| Appearance | Brown liquid | [2][4] |

| Boiling Point | 195.5 ± 20.0 °C (Predicted) | [4] |

| Density | 2.085 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 7.52 ± 0.10 (Predicted) | [1][2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural confirmation of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The phenolic proton will likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The aromatic protons will exhibit complex splitting patterns due to both homo- and heteronuclear (H-F) coupling.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display six signals for the aromatic carbons. The carbon atoms directly bonded to the electronegative F, O, and I atoms will show characteristic chemical shifts. The C-F and C-I bonds will be particularly informative, with the C-I bond showing a signal at a characteristically high field (low ppm value) due to the heavy atom effect of iodine.

-

¹⁹F NMR Spectroscopy: A single resonance is expected in the ¹⁹F NMR spectrum, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring.

Predicted NMR Data:

| Nucleus | Predicted Chemical Shift (ppm) Range | Expected Multiplicity & Coupling |

| ¹H NMR | ||

| OH | 4.5 - 6.0 | br s |

| Ar-H | 6.5 - 7.5 | m |

| ¹³C NMR | ||

| C-I | 85 - 95 | d, JCF |

| C-O | 150 - 160 | d, JCF |

| C-F | 160 - 170 | d, JCF |

| Ar-C | 110 - 135 | m |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Description |

| 3200 - 3600 | O-H stretch | Broad band, indicative of hydrogen bonding |

| 3000 - 3100 | C-H stretch (aromatic) | Sharp, medium intensity peaks |

| 1580 - 1620 | C=C stretch (aromatic) | Medium to strong intensity peaks |

| 1200 - 1300 | C-O stretch (phenol) | Strong intensity peak |

| 1000 - 1100 | C-F stretch (aromatic) | Strong intensity peak |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides crucial information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 238, corresponding to the molecular weight of the compound.

-

Isotopic Pattern: The presence of iodine (¹²⁷I) will result in a characteristic M+1 peak of very low intensity, while the presence of one fluorine atom will not significantly alter the isotopic pattern.

-

Fragmentation: Aromatic alcohols like phenols typically show a strong molecular ion peak. Common fragmentation pathways for halogenated phenols include the loss of CO and CHO radicals. The relatively weak C-I bond suggests that loss of an iodine radical ([M-I]⁺) might be a possible fragmentation pathway.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, precautions should be based on the known hazards of its constituent functional groups and precursors like 3-fluorophenol.

-

Toxicity: Phenolic compounds are generally toxic and can cause skin and eye irritation. Halogenated aromatic compounds should be handled with care as they can be harmful if inhaled, ingested, or absorbed through the skin.

-

Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important synthetic intermediate with a rich chemical profile. Its synthesis, achievable through a regioselective directed ortho-metalation strategy, provides access to a versatile scaffold for drug discovery and materials science. The structural features, characterized by a unique combination of hydroxyl, fluoro, and iodo substituents, allow for a wide range of subsequent chemical modifications. This guide provides a foundational understanding of its synthesis, structure, and properties, empowering researchers to leverage this valuable molecule in their scientific endeavors.

References

-

Johor National Parks. (n.d.). 863870-85-3 | this compound. Retrieved from [Link]

Sources

Spectroscopic data of 3-Fluoro-2-iodophenol (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Data of 3-Fluoro-2-iodophenol

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 863870-85-3), a key building block in advanced organic synthesis.[1][2] As a halogenated phenol, its unique substitution pattern—featuring hydroxyl, fluoro, and iodo groups—offers distinct reactive sites for developing complex molecules and pharmaceutical agents.[1] The precise characterization of this compound is paramount for ensuring the integrity and success of subsequent synthetic transformations. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established spectroscopic principles and data from analogous structures.

Molecular Structure and Analytical Overview

The strategic placement of three different functional groups on the benzene ring dictates the spectroscopic signature of this compound. The electron-withdrawing nature of the fluorine atom, the heavy atom effect of iodine, and the hydrogen-bonding capability of the hydroxyl group all contribute to a unique and predictable set of spectral data. Accurate interpretation of this data is essential for confirming the compound's identity and purity.

Below is the chemical structure with standardized numbering for the aromatic carbons, which will be referenced throughout this guide.

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ is preferable for clearly observing the exchangeable hydroxyl proton.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C (1.1%), a greater number of scans (typically 1024 or more) and a longer acquisition time are required.[3]

-

Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

Caption: Standard workflow for NMR spectroscopic analysis.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum is expected to show four distinct signals: three for the aromatic protons and one for the phenolic hydroxyl proton.[1] The chemical shifts (δ) and coupling constants (J) are influenced by the electronic effects of the substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | ~7.10 - 7.25 | Doublet of doublets (dd) | ³J(H4-H5) ≈ 8.0, ⁴J(H4-F) ≈ 9.0 |

| H-5 | ~6.80 - 6.95 | Triplet of doublets (td) or multiplet | ³J(H5-H4) ≈ 8.0, ³J(H5-H6) ≈ 8.0, ⁵J(H5-F) ≈ 2.0 |

| H-6 | ~7.25 - 7.40 | Doublet of doublets (dd) | ³J(H6-H5) ≈ 8.0, ⁴J(H6-F) ≈ 5.0 |

| -OH | ~5.0 - 6.0 (variable) | Broad singlet (s) | N/A (exchangeable with D₂O) |

Interpretation:

-

The chemical shifts are predicted based on additive models and comparison with related compounds like 2-iodophenol and 3-fluorophenol.[4][5]

-

Fluorine Coupling: The fluorine atom at C-3 will couple with adjacent protons, leading to characteristic splitting patterns. The largest coupling is expected with H-4 (ortho C-F coupling), a smaller coupling with H-6 (meta C-F coupling), and the smallest with H-5 (para C-F coupling).[6]

-

Hydroxyl Proton: The phenolic proton's chemical shift is concentration and solvent-dependent and will appear as a broad singlet. Its signal will disappear upon shaking the sample with a drop of D₂O, a definitive test for exchangeable protons.

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum will display six distinct signals for the six aromatic carbons, as their chemical environments are unique.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-1 (C-OH) | ~155 - 158 | d, ²J(C1-F) ≈ 10-15 |

| C-2 (C-I) | ~90 - 95 | d, ³J(C2-F) ≈ 3-5 |

| C-3 (C-F) | ~160 - 164 | d, ¹J(C3-F) ≈ 240-250 |

| C-4 | ~115 - 120 | d, ²J(C4-F) ≈ 20-25 |

| C-5 | ~125 - 130 | s (small ⁴J(C5-F) may be observed) |

| C-6 | ~118 - 123 | d, ³J(C6-F) ≈ 3-5 |

Interpretation:

-

C-F Coupling: The most informative feature is the large one-bond coupling constant (¹J) for C-3, which is characteristic of a carbon directly bonded to fluorine.[6] Smaller two-bond (²J) and three-bond (³J) couplings will also be observed, aiding in unambiguous assignment.

-

Substituent Effects: The C-1 (C-OH) signal is shifted downfield due to the electronegative oxygen atom.[3] The C-2 (C-I) signal is shifted significantly upfield due to the "heavy atom effect" of iodine, a hallmark of iodo-substituted carbons. The C-3 (C-F) signal is shifted far downfield due to the high electronegativity of fluorine.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups within the this compound molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: Prepare the sample using either the KBr pellet method or as a thin film (for liquids/low melting solids).

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry, powdered KBr. Grind the mixture thoroughly and press it into a transparent disk using a hydraulic press.

-

Thin Film: If the sample is a low-melting solid, melt a small amount between two NaCl or KBr plates to form a thin film.

-

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or the pure KBr pellet) to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

IR Spectral Data (Expected)

The IR spectrum will be dominated by several characteristic absorption bands.[1]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3600 - 3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 1600 - 1580 | Aromatic C=C stretch | Medium-Strong |

| 1480 - 1450 | Aromatic C=C stretch | Medium-Strong |

| 1250 - 1180 | C-O stretch (phenol) | Strong |

| 1150 - 1000 | C-F stretch | Strong |

| 850 - 750 | C-H out-of-plane bending | Strong |

| 600 - 500 | C-I stretch | Weak-Medium |

Interpretation:

-

O-H Stretch: A strong and broad absorption in the 3600-3200 cm⁻¹ region is the most prominent feature, confirming the presence of the phenolic hydroxyl group and intermolecular hydrogen bonding.

-

Aromatic Region: Bands corresponding to C-H and C=C stretching in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions confirm the aromatic ring.

-

C-X Bonds: A strong band for the C-O stretch is expected around 1200 cm⁻¹. The C-F stretch will also produce a strong absorption, typically in the 1150-1000 cm⁻¹ range. The C-I stretch appears at a much lower frequency (600-500 cm⁻¹) due to the large mass of the iodine atom. Data from related compounds like 3-fluorophenol support these assignments.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound and offers structural details based on its fragmentation pattern.

Experimental Protocol: EI-MS Data Acquisition

Electron Ionization (EI) is a common technique for analyzing volatile, thermally stable compounds like this compound, often coupled with Gas Chromatography (GC) for sample introduction.[9][10]

-

Sample Introduction: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). Inject a small volume (1 µL) into a GC-MS system. The GC will separate the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, generating the mass spectrum.

-

High-Resolution MS (HRMS): For unambiguous elemental formula confirmation, HRMS is used to determine the precise mass of the molecular ion, typically with an accuracy of <5 ppm.[1]

Mass Spectral Data (Expected)

| m/z Value | Ion Identity | Interpretation |

| 238 | [M]⁺˙ | Molecular Ion (C₆H₄FIO)⁺˙ |

| 111 | [M - I]⁺ | Loss of an iodine radical |

| 83 | [M - I - CO]⁺ | Subsequent loss of carbon monoxide |

| 127 | [I]⁺ | Iodine cation |

Interpretation and Fragmentation Pathway: The fragmentation of halogenated aromatic compounds is well-understood.[1]

-

Molecular Ion: The mass spectrum will show a strong molecular ion peak ([M]⁺˙) at m/z = 238, corresponding to the molecular weight of C₆H₄FIO. The exact mass, as determined by HRMS, would be 237.9291 Da.[11]

-

Primary Fragmentation: The C-I bond is the weakest bond in the molecule and is expected to cleave readily. This results in the loss of an iodine radical (I•), generating a prominent fragment ion at m/z 111 ([M - I]⁺).

-

Secondary Fragmentation: The [M - I]⁺ fragment can then undergo further fragmentation, such as the loss of carbon monoxide (CO), a common fragmentation pathway for phenols, to yield a fragment at m/z 83.

Caption: Proposed EI-MS fragmentation pathway for this compound.

Conclusion

The combination of NMR, IR, and MS provides a complete and robust analytical characterization of this compound. ¹H and ¹³C NMR confirm the precise arrangement of atoms and substituents through chemical shifts and C-F coupling constants. IR spectroscopy provides rapid verification of essential functional groups, particularly the phenolic -OH. Mass spectrometry confirms the molecular weight and provides structural clues through predictable fragmentation patterns, primarily the facile cleavage of the C-I bond. Together, these techniques provide a self-validating system to ensure the identity, structure, and purity of this versatile synthetic intermediate.

References

-

PubChem. (n.d.). 3-Fluorophenol. Retrieved from [Link]

-

Aleksandrov, G., et al. (2024). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

Yin, W., et al. (2019). Electronic Supplementary Material: Highly efficient air oxidation of aryl and alkyl boronic acids by microwave-assisted under transition metal-free conditions. The Royal Society of Chemistry. Retrieved from [Link]

-

Reva, I., & Lapinski, L. (2022). Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. Molecules. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-FLUORO-2-IODOPYRIDINE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Aleksandrov, G., et al. (2024). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. Radboud Repository. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. Retrieved from [Link]

-

Aktaş, A. H. (2006). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. Retrieved from [Link]

-

University of Bath. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

Vilardi, G., et al. (2023). Removal of Phenolic Compounds from Wastewater Through an Alternative Process with Zero-Valent Magnesium as Reactive Material. MDPI. Retrieved from [Link]

-

Fusè, M., et al. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. MDPI. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H4FIO). Retrieved from [Link]

-

University of Calgary. (n.d.). Ch24: Phenols-Spectroscopic Analysis. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Fluorophenol - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Fluorophenol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2-fluoro-. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2-iodo-. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-2-iodophenol. Retrieved from [Link]

-

Teutenberg, T., et al. (2007). Qualitative analysis of phenols and alcohols in complex samples after derivatization to esters of ferrocene carboxylic acid by gas chromatography with mass spectrometric detection. Journal of Chromatography A. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. 2-Iodophenol(533-58-4) 1H NMR spectrum [chemicalbook.com]

- 5. 3-Fluorophenol | C6H5FO | CID 9743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jeolusa.com [jeolusa.com]

- 7. Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices [mdpi.com]

- 9. asianpubs.org [asianpubs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in 3-Fluoro-2-iodophenol

Abstract

This technical guide provides a comprehensive analysis of the synthesis, characterization, and reactivity of the carbon-iodine (C-I) bond in 3-fluoro-2-iodophenol. This versatile building block is of significant interest to researchers, scientists, and drug development professionals due to its unique electronic properties and its utility in forming new carbon-carbon and carbon-heteroatom bonds. The strategic placement of the fluorine, iodine, and hydroxyl groups on the phenolic ring offers a platform for selective and diverse chemical transformations, making it a valuable intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications. This guide will delve into the mechanistic underpinnings of its reactivity in key palladium-catalyzed cross-coupling reactions, provide field-proven insights into experimental choices, and offer detailed protocols for its synthesis and functionalization.

Introduction: The Strategic Importance of this compound

The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] this compound presents a unique scaffold where the influential properties of a fluorine atom are combined with the versatile reactivity of an iodine atom and the directing and interactive capabilities of a hydroxyl group.

The carbon-iodine bond is the most labile of the carbon-halogen bonds, making it a prime target for a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions.[2] The electron-withdrawing nature of the adjacent fluorine atom and the ortho-directing hydroxyl group further modulate the reactivity of the C-I bond, offering opportunities for regioselective synthesis. This guide will explore the nuances of this reactivity, providing a foundational understanding for its strategic application in complex molecular synthesis.

Synthesis and Characterization

A plausible and effective method for the synthesis of this compound is through a directed ortho-lithiation of a protected 3-fluorophenol, followed by iodination.[3] This approach offers high regioselectivity, which is crucial for obtaining the desired isomer.

Synthetic Protocol: Directed ortho-Lithiation and Iodination

This protocol is adapted from established methods for the synthesis of halogenated phenols.[1]

Step 1: Protection of the Hydroxyl Group The phenolic hydroxyl group of 3-fluorophenol is first protected to prevent its acidic proton from interfering with the subsequent lithiation step. A common protecting group for this purpose is the N,N-diethylcarbamate group.

Step 2: Directed ortho-Lithiation The protected 3-fluorophenol is then treated with a strong lithium base, such as sec-butyllithium, at low temperature. The carbamate directing group and the ortho-fluorine atom guide the lithiation to the C2 position.

Step 3: Iodination The resulting aryllithium intermediate is quenched with an iodine source, such as molecular iodine, to introduce the iodine atom at the C2 position.

Step 4: Deprotection The carbamate protecting group is subsequently removed under basic conditions to yield this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as multiplets in the aromatic region (approx. 6.5-7.5 ppm). The phenolic proton will appear as a broad singlet, the chemical shift of which will be concentration and solvent dependent. |

| ¹³C NMR | The spectrum will show six distinct signals for the aromatic carbons. The carbon bearing the iodine will be shifted to a higher field (lower ppm) due to the heavy atom effect. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. |

| ¹⁹F NMR | A single resonance is expected for the fluorine atom. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. |

| Mass Spec. | The molecular ion peak corresponding to the exact mass of C₆H₄FIO will be observed, along with a characteristic isotopic pattern for the iodine atom. |

Reactivity of the Carbon-Iodine Bond: A Gateway to Molecular Complexity

The C-I bond in this compound is the primary site of reactivity for palladium-catalyzed cross-coupling reactions. This is due to its lower bond dissociation energy compared to C-Br, C-Cl, and C-F bonds, which allows for selective oxidative addition of a palladium(0) catalyst.[2] The following sections will detail the application of this reactivity in three cornerstone cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds